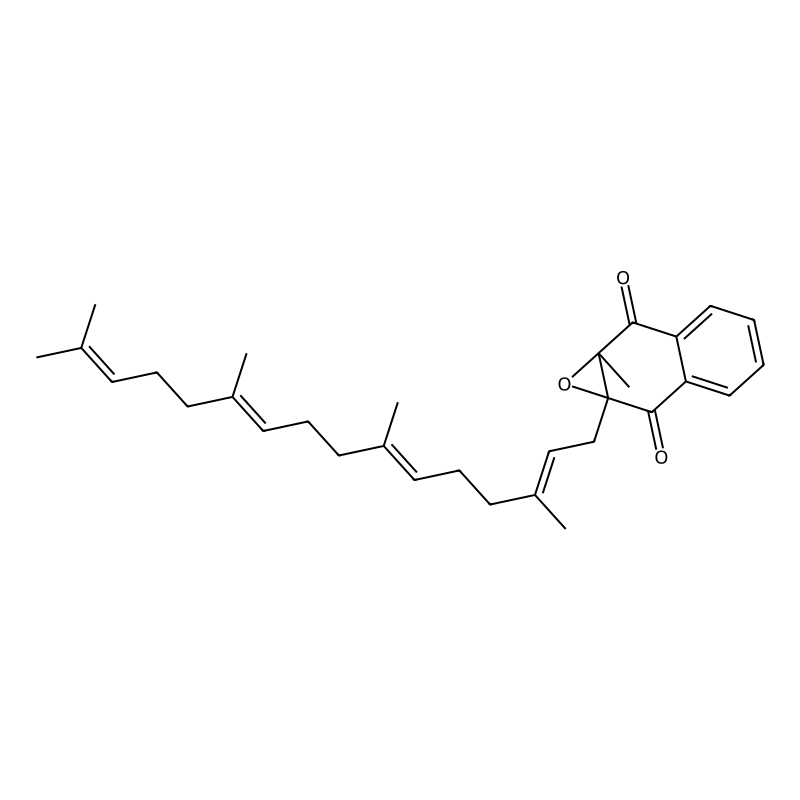Menatetrenone Epoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biomarker for Vitamin K2 Status:
One of the primary applications of menatetrenone epoxide in research lies in its potential as a biomarker for vitamin K2 status. Unlike its parent compound, menaquinone-4, menatetrenone epoxide has a longer half-life in the bloodstream, making it potentially easier to measure and assess vitamin K2 levels in the body. This characteristic allows researchers to gain a better understanding of an individual's vitamin K2 intake and utilization.
Bone Health Research:
Vitamin K2 plays a crucial role in bone health by activating proteins involved in bone mineralization. Studies have shown that menatetrenone epoxide, similar to menaquinone-4, might influence bone health by activating these proteins. However, further research is needed to determine the specific role and potential benefits of menatetrenone epoxide in bone health management [].
Cardiovascular Research:
Emerging research suggests a potential link between vitamin K2 and cardiovascular health. Menatetrenone epoxide, as a metabolite of vitamin K2, might be involved in this connection. Some studies have investigated the potential role of menatetrenone epoxide in regulating calcium signaling and vascular smooth muscle cell function, which are both relevant to cardiovascular health. However, these studies are preliminary, and more research is needed to understand the specific contributions of menatetrenone epoxide in this area [].
Menatetrenone Epoxide, also known as Menaquinone 4 2,3-Epoxide, is a derivative of Menatetrenone, which is a form of Vitamin K2. It has the molecular formula C31H40O3 and is characterized by the presence of an epoxide group, which is a three-membered cyclic ether formed by the oxidation of the double bond in Menatetrenone. This compound plays a significant role in various biochemical processes, particularly in the context of vitamin K metabolism and its associated physiological functions.
The mechanism of action of menatetrenone epoxide is not fully understood. However, due to its structural similarity to menatetrenone, it might activate vitamin K-dependent proteins involved in blood clotting and bone mineralization. Some research suggests it might even be the active form of vitamin K2, but more studies are needed to confirm this hypothesis [].
- Ring-Opening Reactions: The epoxide can be opened by nucleophiles (e.g., alcohols or water) under acidic or basic conditions. The mechanism depends on the reaction conditions:
- Hydrolysis: This reaction leads to the formation of vicinal diols (1,2-diols), which are important intermediates in organic synthesis .
- Epoxidation: The compound can be synthesized from Menatetrenone through epoxidation reactions using peroxidized reagents or metal catalysts .
Menatetrenone Epoxide exhibits significant biological activity primarily related to its role in vitamin K metabolism. It is involved in the carboxylation of proteins necessary for blood coagulation and bone metabolism. Studies have suggested that Menatetrenone and its epoxide form may enhance bone mineralization and reduce the risk of osteoporosis by promoting osteocalcin activation . Additionally, it has been investigated for its potential protective effects against cardiovascular diseases due to its influence on vascular health.
Menatetrenone Epoxide has several applications:
- Nutraceuticals: It is used in dietary supplements aimed at improving bone health and preventing osteoporosis.
- Pharmaceuticals: Research is ongoing into its potential therapeutic roles in cardiovascular health and other diseases linked to vitamin K deficiency.
- Research: It serves as a valuable compound in studies investigating vitamin K metabolism and its effects on various biological systems.
Studies have shown that Menatetrenone Epoxide interacts with several biological molecules:
- It influences the activity of vitamin K-dependent proteins, which are crucial for blood coagulation.
- Research indicates interactions with enzymes involved in vitamin K metabolism, affecting their activity and stability .
- Additionally, it may interact with cellular signaling pathways related to bone health and cardiovascular function.
Menatetrenone Epoxide shares structural similarities with other vitamin K compounds but has unique characteristics due to its epoxide formation. Here are some similar compounds for comparison:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Phylloquinone | Vitamin K1 | Found in green vegetables; involved in blood coagulation. |
| Menadione | Vitamin K3 | Synthetic form; used as a dietary supplement; less effective than natural forms. |
| Menaquinone 7 | Vitamin K2 (MK-7) | Longer side chain; better bioavailability; associated with cardiovascular health. |
| Menatetrenone | Vitamin K2 (MK-4) | Shorter side chain; important for bone health; precursor to Menatetrenone Epoxide. |
Menatetrenone Epoxide's uniqueness lies in its specific epoxide configuration, which may enhance its biological activity compared to other forms of vitamin K. This structural modification allows it to participate differently in biochemical pathways, potentially leading to distinct physiological effects.








